6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-1-5-2-11-12-4-6(9)3-10-7(5)12/h2-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOFMPVLGVPCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-aminopyrazoles with various electrophilic agents. Recent studies have demonstrated efficient synthetic pathways that yield high purity and good yields of this compound. For example, a targeted reaction involving α-azidochalcones and 3-aminopyrazoles has been reported to produce a library of fully substituted pyrazolo[1,5-a]pyrimidines with notable biological activities .
1. Enzyme Inhibition
One of the most significant biological activities of this compound is its role as an α-glucosidase inhibitor . This property is particularly relevant for managing diabetes. In vitro studies have shown that compounds derived from this scaffold exhibit IC50 values ranging from 15.2 µM to 201.3 µM, significantly outperforming acarbose (IC50 = 750 µM) as a standard inhibitor . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole moiety enhance inhibitory potency against α-glucosidase.
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties . A series of pyrazolo[1,5-a]pyrimidine derivatives were tested against various bacterial and fungal strains, demonstrating substantial antibacterial and antifungal activities. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infectious diseases .
3. Antitumor Activity
Recent research has highlighted the antitumor potential of this compound. In vitro assays against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) revealed that many synthesized compounds exhibited cytotoxic effects comparable to Doxorubicin, a standard chemotherapy agent . The mechanism of action appears to involve apoptosis induction in cancer cells.
Case Study 1: α-Glucosidase Inhibition
In a study focused on synthesizing new α-glucosidase inhibitors, several derivatives of this compound were evaluated for their enzyme inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of acarbose, highlighting its potential as a therapeutic agent for diabetes management. Kinetic studies suggested a competitive inhibition mechanism .
Case Study 2: Antimicrobial Efficacy
A series of pyrazolo[1,5-a]pyrimidine derivatives were tested for antimicrobial activity using standard methods against various pathogens. The results indicated that specific modifications to the structure could enhance antibacterial effectiveness, making these compounds promising candidates for further development in the field of infectious disease treatment .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the efficacy of 6-aminopyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. A recent investigation focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives aimed at inhibiting cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). The results indicated that certain compounds exhibited potent dual inhibitory activity with IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, showcasing their potential as effective anticancer therapeutics .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Target Kinase | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 6t | CDK2 | 0.09 | - |
| 6s | TRKA | 0.23 | - |
| 6n | Broad Spectrum | - | 43.9 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes, particularly α-glucosidase, which is relevant in diabetes management. A library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their α-glucosidase inhibitory activities. The most potent compound showed an IC50 value of 15.2 µM, significantly outperforming the standard drug acarbose (IC50 = 750 µM) .
Table 2: α-Glucosidase Inhibition Data
| Compound | IC50 (µM) | Comparison to Acarbose |
|---|---|---|
| 3d | 15.2 | 50-fold more potent |
| Other | 201.3 | - |
Other Therapeutic Applications
Beyond anticancer and enzyme inhibition, derivatives of this compound have shown promise in various therapeutic contexts:
- Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
- CNS Disorders : Compounds from this class are being explored for their potential in treating central nervous system disorders due to their anxiolytic effects.
Table 3: Summary of Biological Activities
| Activity Type | Examples |
|---|---|
| Anticancer | CDK2/TRKA inhibitors |
| Enzyme Inhibition | α-glucosidase inhibitors |
| Antimicrobial | Various bacterial strains |
| Anti-inflammatory | In vitro studies |
| CNS Disorders | Anxiolytic effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Polar Groups : Introduction of hydroxyl or ester moieties (e.g., [18F]3 and [18F]4) enhances tumor retention in PET imaging due to slower clearance from excretory tissues .
- Halogenation : Bromine or chlorine at position 6 (e.g., 6-bromo derivative) increases molecular weight and reactivity, enabling further functionalization .
- Aryl Substituents : Bulky groups like 4-methoxyphenyl (6c) improve kinase inhibitory activity by enhancing target binding .
Antimicrobial Activity :
- The 6-amino derivative’s analogs, such as 7-(hexahydro-1,3-dioxo-1H-isoindol-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, exhibit potent antifungal activity (MIC: <1 µg/mL against Candida albicans) due to the isoindole moiety enhancing membrane penetration .
- Fluorinated derivatives (e.g., 6-(4-fluorophenyl)) show broad-spectrum antibacterial activity, with MIC values comparable to standard drugs like ciprofloxacin .
Kinase Inhibition :
- The 6-amino compound’s scaffold is critical for KDM4D inhibition (IC₅₀: ~50 nM) .
- Derivatives like 6c (7-(4-methoxyphenyl)) demonstrate dual CDK2/TRKA kinase inhibition (IC₅₀: <100 nM), attributed to methoxy-enhanced hydrophobic interactions .
CNS Activity :
- Hypnotic activity is observed in 5-methyl-7-substituted analogs (e.g., 1c), where electron-withdrawing groups at position 7 enhance GABA receptor binding .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones or β-Ketoesters
One classical and widely used approach involves the cyclocondensation reaction between substituted 5-aminopyrazoles and 1,3-diketones or β-ketoesters in acidic media.
- Procedure:
A solution of 5-aminopyrazole derivative (1 mmol) in acetic acid is treated with 1,3-diketone (2 mmol) and a catalytic amount of concentrated sulfuric acid. The mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into ice water to precipitate the product, which is filtered and dried. - Yields: 87–95%
- Product Types: 4,7-dihydropyrazolo[1,5-a]pyrimidine or fully aromatic pyrazolo[1,5-a]pyrimidine derivatives including 6-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile analogues.
- Example: 7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile was obtained as white crystals with an 89% yield and melting point 297–299 °C.
Reaction Scheme Summary:
| Reactants | Conditions | Product Yield | Notes |
|---|---|---|---|
| 5-Aminopyrazole + 1,3-Diketone | AcOH, H2SO4, RT | 87–95% | Simple work-up, high purity |
Michael-Addition-Cyclization Using α-Azidochalcones and 3-Aminopyrazoles
A more recent and innovative synthetic route involves a Michael-addition-cyclization reaction between α-azidochalcones and 3-aminopyrazoles.
- Procedure:
α-Azidochalcones react with 3-aminopyrazoles under mild heating conditions. The amino group performs a Michael addition to the α,β-unsaturated system of the azidochalcone, followed by nitrogen extrusion and intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core. - Yields: 65–92%
- Advantages: Mild conditions, short reaction times, no chromatography required for purification, and broad substrate scope.
- Biological Relevance: The synthesized 6-aminopyrazolo[1,5-a]pyrimidines showed potent α-glucosidase inhibitory activity, with IC50 values as low as 15.2 µM, outperforming standard drugs.
| Step | Description |
|---|---|
| 1. Michael addition | NH2 group of 3-aminopyrazole attacks α-azidochalcone |
| 2. Nitrogen extrusion | Loss of N2 from azide group |
| 3. Intramolecular cyclization | Formation of pyrazolo[1,5-a]pyrimidine ring |
| 4. Tautomerization & dehydration | Final product stabilization |
Cyclocondensation Using Malonic Acid and Its Derivatives
A method involving the cyclocondensation of 5-amino-3-hetarylpyrazoles with malonic acid or its activated derivatives (e.g., malonic acid phosphoric ester formed by POCl3/pyridine) has been reported.
- Procedure:
The activated malonic acid derivative reacts with the amino group of the pyrazole, facilitating ring closure to form the pyrazolo[1,5-a]pyrimidine core. - Advantages: Higher yields and shorter reaction times compared to classical dimethyl malonate under basic conditions, with elimination of additional chlorination steps.
- Applications: This method is useful for introducing carboxylate or carbonitrile groups at position 3 of the heterocycle.
Pericyclic Reactions and [4+2] Cycloadditions
An alternative synthetic approach involves pericyclic reactions such as intramolecular Diels–Alder reactions starting from acyclic precursors:
- Procedure:
N-propargylic sulfonylhydrazones react with sulfonyl azides in the presence of copper(I) chloride catalyst to form triazoles, which then undergo intramolecular cycloaddition to form the fused pyrazolo[1,5-a]pyrimidine ring system. - Advantages: One-pot, scalable, and allows the construction of complex fused ring systems.
- Limitations: More complex starting materials and reaction conditions compared to classical methods.
Comparative Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with 1,3-Diketones | 5-Aminopyrazole + 1,3-diketone | AcOH, H2SO4, RT | 87–95% | Simple, high yield, mild conditions | Classical, widely used |
| Michael-Addition-Cyclization | α-Azidochalcones + 3-aminopyrazoles | Mild heating | 65–92% | Mild, no chromatography, broad scope | Produces fully substituted derivatives |
| Enaminone Condensation | 5-Amino-3-(anilinyl)-pyrazole + enaminones | Glacial AcOH, reflux | Good | Structural diversity at position 7 | Useful for aryl substitutions |
| Cyclocondensation with Malonic Acid Derivatives | 5-Amino-3-hetarylpyrazoles + malonic acid derivatives | POCl3/pyridine, mild heating | High | Higher yield, shorter time | Avoids chlorination steps |
| Pericyclic Reactions ([4+2] cycloaddition) | N-propargylic sulfonylhydrazones + sulfonyl azides | Cu(I) catalysis, one-pot | Moderate | One-pot, scalable, complex structures | More complex starting materials |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with nitrile-containing precursors under basic or acidic conditions. For example, refluxing 3-amino-2-cyanopyrrole with nitrile derivatives in polar aprotic solvents (e.g., DMF) at 100–120°C for 6–8 hours yields the core structure . To improve yield, optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to nitrile), and use catalysts like p-toluenesulfonic acid. Purification via recrystallization (ethanol-DMF mixtures) enhances purity .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%).
- Spectroscopy : Confirm the cyano group via IR (ν~2200 cm⁻¹) and verify aromatic protons in ¹H NMR (δ 7.2–8.5 ppm for pyrimidine protons) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., planar pyrazolo-pyrimidine core with r.m.s. deviation <0.02 Å) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the cyano group may hydrolyze to amides under acidic/neutral conditions. Monitor stability via periodic TLC or HPLC .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold?
- Methodological Answer : Use directing groups or tailored reaction conditions. For example:
- Electrophilic substitution : Introduce halogens (Cl/Br) via N-chlorosuccinimide in DCM at 0°C, leveraging the electron-rich pyrimidine ring for para-substitution .
- Cross-coupling : Apply Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to attach aryl groups at the 5-position. Pre-functionalize the core with a bromine atom for precise coupling .
Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., C-3 cyano group as electrophilic center).
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Compare with analogs (e.g., 6-amino vs. 6-methyl derivatives) to assess steric/electronic effects .
Q. How should researchers address contradictory biological activity data reported for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Reproduce assays : Validate protocols (e.g., cell lines, IC₅₀ measurement methods) to rule out experimental variability.
- SAR analysis : Systematically compare substituent effects. For instance, 6-amino groups enhance solubility but may reduce membrane permeability vs. lipophilic 6-methyl analogs .
- Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition profiles) to identify trends obscured by single-dataset noise .
Q. What strategies enable the synthesis of this compound derivatives with enhanced water solubility for in vivo studies?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol chains via ester linkages to the carboxylate group (if present).
- Amino acid conjugation : Use EDC/NHS coupling to link the core to lysine or arginine residues, improving bioavailability .
- Salt formation : Convert the free base to hydrochloride or citrate salts, increasing aqueous solubility by >10-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
